

# comprehensive spectroscopic data for the characterization of 4-(bromomethyl)-5-phenyloxazole

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## Compound of Interest

Compound Name: **4-(Bromomethyl)-5-phenyloxazole**

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## A Comparative Spectroscopic Guide to 4-(bromomethyl)-5-phenyloxazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

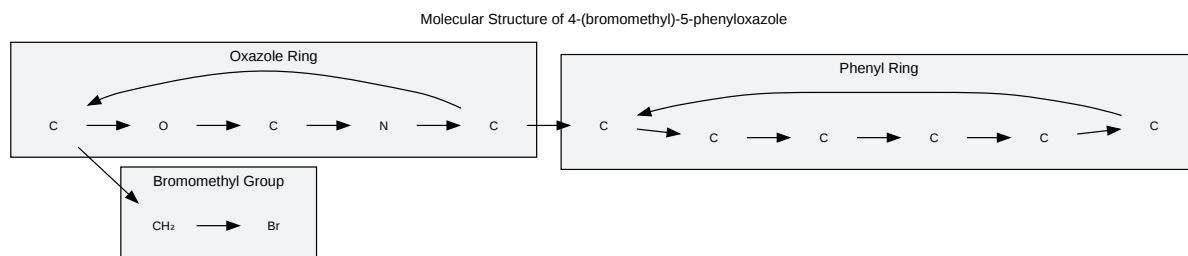
### Executive Summary

**4-(bromomethyl)-5-phenyloxazole** is a key synthetic intermediate, valued for its reactive bromomethyl group that allows for the facile introduction of the 5-phenyloxazole moiety into diverse molecular scaffolds. Despite its synthetic utility, a comprehensive set of experimentally verified spectroscopic data for this compound is not readily available in the public domain. This guide provides a detailed predictive analysis of the spectroscopic characteristics of **4-(bromomethyl)-5-phenyloxazole**, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

To provide a practical context, we present a comparative analysis with the closely related analog, 4-methyl-5-phenyloxazole. While experimental data for 4-methyl-5-phenyloxazole is also sparse, its predicted spectral data serves as a valuable baseline to highlight the significant spectroscopic impact of the bromomethyl substituent.<sup>[1]</sup> This guide is intended to equip researchers with the necessary knowledge to identify, characterize, and utilize these important building blocks in their synthetic endeavors.

# Molecular Structure and Predicted Spectroscopic Data of 4-(bromomethyl)-5-phenyloxazole

The foundational step in any chemical synthesis campaign is the unambiguous characterization of all reagents and intermediates. The molecular structure of **4-(bromomethyl)-5-phenyloxazole**, with its key functional groups, dictates its expected spectroscopic fingerprint.



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Caption: Molecular structure of **4-(bromomethyl)-5-phenyloxazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

**$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum is predicted to exhibit distinct signals for the protons of the bromomethyl group, the oxazole ring, and the phenyl ring. The chemical shift of the bromomethyl protons is particularly diagnostic, appearing significantly downfield due to the deshielding effects of the adjacent oxazole ring and the electronegative bromine atom.[2]

**$^{13}\text{C}$  NMR Spectroscopy:** The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The carbon of the bromomethyl group is expected to be in a

characteristic region, and the distinct signals for the oxazole and phenyl ring carbons will further confirm the molecular structure.

Table 1: Predicted NMR Spectroscopic Data for **4-(bromomethyl)-5-phenyloxazole**

Assignment	Predicted $^1\text{H}$ Chemical Shift ( $\delta$ , ppm)	Predicted $^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm)
Phenyl-H (ortho, meta, para)	7.30 - 7.60 (m, 5H)	125.0 - 130.0
Oxazole-H	~7.90 (s, 1H)	~150.0 (C2), ~128.0 (C4), ~152.0 (C5)
-CH <sub>2</sub> Br	~4.60 (s, 2H)	~30.0

Note: Predicted chemical shifts are relative to TMS and may vary based on solvent and experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **4-(bromomethyl)-5-phenyloxazole** is expected to show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring, as well as vibrations associated with the phenyl and bromomethyl groups.<sup>[3]</sup>

Table 2: Predicted IR Absorption Frequencies for **4-(bromomethyl)-5-phenyloxazole**

Vibrational Mode	Predicted Frequency (cm <sup>-1</sup> )
Aromatic C-H stretch	3100 - 3000
C=N stretch (oxazole)	1650 - 1590
C=C stretch (aromatic)	1600 - 1450
C-O-C stretch (oxazole)	1150 - 1020
C-Br stretch	650 - 550

## Mass Spectrometry (MS)

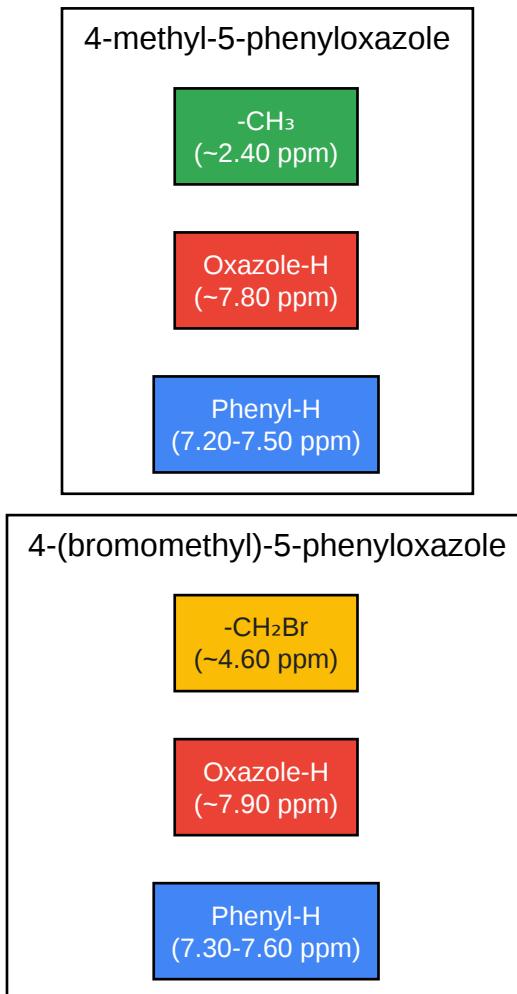
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A key feature in the mass spectrum of **4-(bromomethyl)-5-phenyloxazole** will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly equal abundance. This results in two molecular ion peaks ( $[\text{M}]^+$  and  $[\text{M}+2]^+$ ) of almost equal intensity.<sup>[4][5][6]</sup>

Table 3: Predicted Mass Spectrometry Data for **4-(bromomethyl)-5-phenyloxazole**

Ion	Predicted m/z	Notes
$[\text{M}]^+$ (with $^{79}\text{Br}$ )	237	Molecular ion
$[\text{M}+2]^+$ (with $^{81}\text{Br}$ )	239	Isotopic peak for bromine
$[\text{M}-\text{Br}]^+$	158	Loss of bromine radical
$[\text{C}_6\text{H}_5]^+$	77	Phenyl cation

## Comparative Analysis: **4-(bromomethyl)-5-phenyloxazole** vs. **4-methyl-5-phenyloxazole**

To better understand the spectroscopic signatures of **4-(bromomethyl)-5-phenyloxazole**, a comparison with its methyl analog is highly instructive. The primary difference lies in the substituent at the 4-position of the oxazole ring, which significantly influences the NMR spectra.

Predicted  $^1\text{H}$  NMR Spectral Comparison[Click to download full resolution via product page](#)

Caption: Comparative diagram of predicted  $^1\text{H}$  NMR chemical shifts.

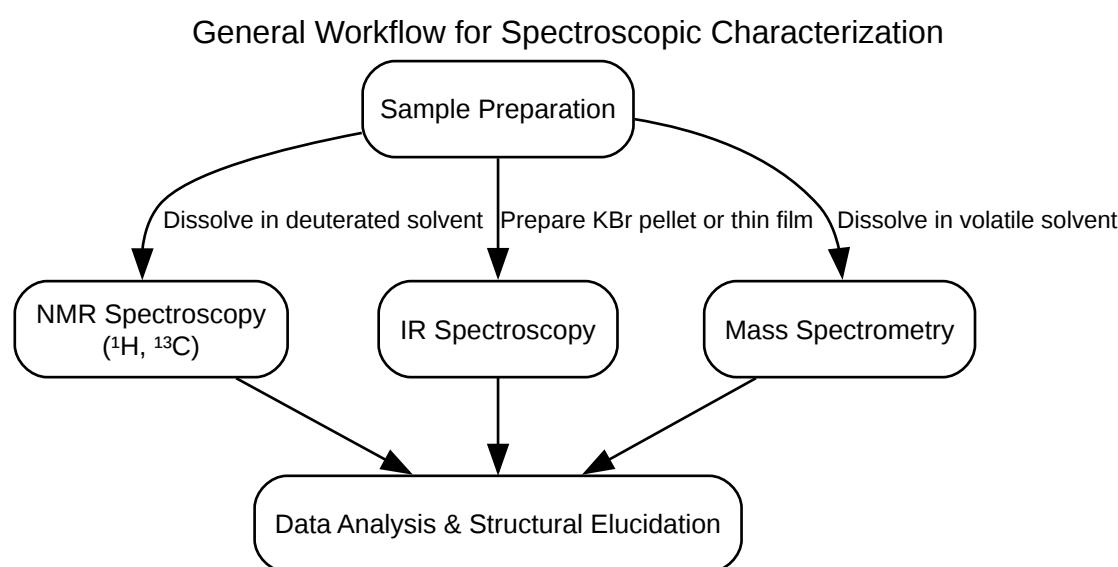
The most notable difference in the predicted  $^1\text{H}$  NMR spectra is the chemical shift of the protons at the 4-position substituent. The methylene protons of the bromomethyl group in **4-(bromomethyl)-5-phenyloxazole** are expected at approximately 4.60 ppm, whereas the methyl protons of 4-methyl-5-phenyloxazole are predicted to be significantly upfield, around 2.40 ppm. This substantial downfield shift for the bromomethyl protons is a direct consequence of the strong electron-withdrawing inductive effect of the bromine atom.[2]

In the mass spectra, both compounds will show fragmentation patterns characteristic of the 5-phenyloxazole core. However, **4-(bromomethyl)-5-phenyloxazole** will be readily

distinguishable by its prominent M/M+2 isotopic pattern for the molecular ion, a feature that will be absent in the spectrum of 4-methyl-5-phenyloxazole.

## Experimental Protocols for Spectroscopic Characterization

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed in this guide.



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).<sup>[1]</sup>
- Instrumentation: Record the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- Data Acquisition:

- For  $^1\text{H}$  NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio, using a spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds.
- For  $^{13}\text{C}$  NMR, utilize a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each unique carbon. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay are typically required.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, finely grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: First, record a background spectrum of the empty sample compartment or a pure KBr pellet. Then, acquire the sample spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ . The instrument software will automatically subtract the background spectrum.[\[1\]](#)

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum over an appropriate  $\text{m/z}$  range to observe the molecular ion and key fragment ions. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements for elemental composition determination.

## Conclusion

While experimental spectroscopic data for **4-(bromomethyl)-5-phenyloxazole** remains elusive in the public domain, a comprehensive understanding of its expected spectral characteristics can be achieved through predictive methods and comparative analysis with structurally related compounds. This guide provides a robust framework for researchers to confidently identify and

characterize this important synthetic building block. The distinct downfield shift of the bromomethyl protons in the  $^1\text{H}$  NMR spectrum and the characteristic M/M+2 isotopic pattern in the mass spectrum serve as key identifiers. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring the integrity of research and development in which this versatile compound is employed.

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